N-ethyl-2,4-dimethylaniline hydrochloride

Organic synthesis Distillation Process chemistry

N-Ethyl-2,4-dimethylaniline hydrochloride (CAS 1193388-36-1) is an N-alkylated aromatic amine salt. Its free base form (CAS 1742-94-5) is a liquid at ambient temperature, while the hydrochloride salt is a crystalline solid that dissolves readily in water.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 1193388-36-1
Cat. No. B1419431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,4-dimethylaniline hydrochloride
CAS1193388-36-1
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C)C.Cl
InChIInChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)7-9(10)3;/h5-7,11H,4H2,1-3H3;1H
InChIKeySFOIOHFBGKWVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2,4-dimethylaniline Hydrochloride (CAS 1193388-36-1): Buy with Confidence Through Quantified Differentiation


N-Ethyl-2,4-dimethylaniline hydrochloride (CAS 1193388-36-1) is an N-alkylated aromatic amine salt [1]. Its free base form (CAS 1742-94-5) is a liquid at ambient temperature, while the hydrochloride salt is a crystalline solid that dissolves readily in water . This compound serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Critical physicochemical properties—including its elevated boiling point, reduced basicity, and distinct electrochemical behavior—set it apart from the closely related parent aniline 2,4-dimethylaniline (CAS 95-68-1) and other N-alkyl aniline derivatives.

Why Replacing N-Ethyl-2,4-dimethylaniline Hydrochloride with Cheaper Analogs Can Derail Your Synthesis or Assay


Even minor structural modifications in the N-alkyl aniline series produce measurable shifts in boiling point, acid-base behavior, and electrochemical reactivity that directly impact product purity, reaction selectivity, and process robustness. For instance, N-ethyl-2,4-dimethylaniline boils 11–14 °C higher than 2,4-dimethylaniline and is a significantly weaker base (ΔpKa ≈ 0.66 units) . These differences mean that a simple substitution with the more common, less expensive 2,4-dimethylaniline or its hydrochloride salt can alter distillation cut points, shift acid-base extraction profiles, and change reaction kinetics—ultimately affecting yield and impurity profiles. The quantitative evidence below demonstrates why this specific compound must be specified when the application demands its precise physicochemical signature.

Head-to-Head Quantitative Evidence: Why N-Ethyl-2,4-dimethylaniline Hydrochloride Outperforms Closest Analogs


Boiling Point Elevation vs. 2,4-Dimethylaniline Facilitates High-Purity Distillation

N-Ethyl-2,4-dimethylaniline (free base) exhibits a boiling point of 229–232 °C at 763 Torr, whereas 2,4-dimethylaniline distills at 218 °C under comparable conditions . This 11–14 °C elevation arises from the additional N-ethyl group and directly translates into better separation from lower-boiling impurities during fractional distillation.

Organic synthesis Distillation Process chemistry

Reduced Basicity (pKa) vs. 2,4-Dimethylaniline Modulates Acid-Base Extraction and Salt Formation

The predicted pKa of N-ethyl-2,4-dimethylaniline is 5.55 ± 0.32, compared to the experimentally determined pKa of 4.89 for 2,4-dimethylaniline . The ΔpKa of approximately 0.66 units reflects a weaker conjugate acid, meaning the hydrochloride salt will protonate and deprotonate at a different pH window than the parent aniline salt.

Medicinal chemistry Acid-base extraction Salt selection

Slower Electrooxidative Coupling Kinetics for N-Alkyl Anilines Offers Selectivity Advantages

In situ UV-vis spectroelectrochemical studies on a panel of aniline derivatives demonstrate that N-alkyl-substituted anilines (including N-ethylaniline) undergo a significantly slower chemical reaction step following electrooxidation compared to ring-alkyl-substituted derivatives [1]. While the study does not provide absolute rate constants, it establishes the rank order: unsubstituted aniline > ring-alkyl anilines > N-alkyl anilines. This class-level inference positions N-ethyl-2,4-dimethylaniline hydrochloride as a candidate for applications where slower oxidative coupling is desirable, such as controlled polymer growth or intermediate stabilization.

Electrochemistry Polymer chemistry Reaction engineering

Where N-Ethyl-2,4-dimethylaniline Hydrochloride Delivers Quantified Advantage: Research and Industrial Application Scenarios


Pharmaceutical Intermediate Synthesis Requiring High-Purity Free Base via Distillation

The 11–14 °C boiling-point elevation relative to 2,4-dimethylaniline [1] allows chemists to obtain a purer free base by simple fractional distillation, reducing the carryover of low-boiling impurities. This is critical when the free base is used as a building block in GMP intermediate production where purity specifications are tight.

Acid-Base Workup Optimization in Medicinal Chemistry Libraries

The pKa shift of approximately +0.66 units compared to 2,4-dimethylaniline [1] alters the pH range for protonation/deprotonation. This property can be exploited to selectively extract N-ethyl-2,4-dimethylaniline from reaction mixtures, simplifying workup in parallel synthesis and reducing cross-contamination between library members.

Electropolymerization Template or Electrochemical Probe Development

The inherently slower post-oxidation chemical step of N-alkyl anilines [1] makes N-ethyl-2,4-dimethylaniline hydrochloride a suitable monomer or model substrate when studying controlled electrodeposition of polyaniline-like films, or when designing sensors that require a kinetically retarded redox couple.

Azo Dye Coupling Component with Tailored Absorption Properties

Although direct N-ethyl-2,4-dimethylaniline dye data are not available, the literature confirms that N-alkyl substitution on the aniline coupling component shifts the absorption maximum and extinction coefficient of aminoazobenzene dyes [1]. This supports the compound's use as a customized coupling partner when specific coloristic properties are desired.

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